molecular formula C22H17N3O7 B5481262 [4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate

[4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate

Cat. No.: B5481262
M. Wt: 435.4 g/mol
InChI Key: RIHQERMRCBMRGY-CPNJWEJPSA-N
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Description

[4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate: is a complex organic compound with a unique structure that includes a furan ring, a nitroaniline group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Furan-2-carbonylamino Intermediate: This step involves the reaction of furan-2-carboxylic acid with an amine to form the furan-2-carbonylamino intermediate.

    Coupling with 4-Nitroaniline: The intermediate is then coupled with 4-nitroaniline under specific reaction conditions to form the desired product.

    Acetylation: The final step involves the acetylation of the product to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate: undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring and the nitroaniline group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The acetate ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

[4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and nitroaniline group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The acetate ester group may also be involved in the compound’s stability and solubility.

Comparison with Similar Compounds

[4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate: can be compared with similar compounds such as:

    Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.

    Bromomethyl methyl ether: This compound has different functional groups but shares some reactivity patterns.

    Cyclopropanecarboxylic acid derivatives: These compounds have different ring structures but may have similar applications in research and industry.

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O7/c1-14(26)32-18-10-4-15(5-11-18)13-19(24-22(28)20-3-2-12-31-20)21(27)23-16-6-8-17(9-7-16)25(29)30/h2-13H,1H3,(H,23,27)(H,24,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHQERMRCBMRGY-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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